molecular formula C22H25N3O4 B613657 (S)-3-Boc-amino-1-diazo-3-(4'-benzyloxy)phenyl-2-butanone CAS No. 114645-18-0

(S)-3-Boc-amino-1-diazo-3-(4'-benzyloxy)phenyl-2-butanone

Cat. No.: B613657
CAS No.: 114645-18-0
M. Wt: 395,46 g/mole
InChI Key: XVNSDMQUWVEYAL-DJAVKIJBSA-N
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Description

(S)-3-Boc-amino-1-diazo-3-(4’-benzyloxy)phenyl-2-butanone is a complex organic compound that features a diazo group, a Boc-protected amino group, and a benzyloxy-substituted phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Boc-amino-1-diazo-3-(4’-benzyloxy)phenyl-2-butanone typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amino group.

    Formation of the Diazo Group: The diazo group is introduced through diazotization reactions, often using reagents like diazomethane or diazo transfer reagents.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, where a benzyl alcohol derivative reacts with the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Boc-amino-1-diazo-3-(4’-benzyloxy)phenyl-2-butanone can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazo group to an amine.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(S)-3-Boc-amino-1-diazo-3-(4’-benzyloxy)phenyl-2-butanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Boc-amino-1-diazo-3-(4’-benzyloxy)phenyl-2-butanone involves its reactivity with various biological and chemical targets. The diazo group can participate in cycloaddition reactions, while the Boc-protected amino group can be deprotected under acidic conditions to reveal the active amine. The benzyloxy group can enhance the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone: Lacks the benzyloxy group.

    (S)-3-Amino-1-diazo-3-(4’-benzyloxy)phenyl-2-butanone: Lacks the Boc protection.

    (S)-3-Boc-amino-1-diazo-3-(4’-methoxy)phenyl-2-butanone: Has a methoxy group instead of a benzyloxy group.

Uniqueness

(S)-3-Boc-amino-1-diazo-3-(4’-benzyloxy)phenyl-2-butanone is unique due to the combination of its Boc-protected amino group, diazo group, and benzyloxy-substituted phenyl ring

Properties

IUPAC Name

tert-butyl N-[(2S)-4-diazo-3-oxo-1-(4-phenylmethoxyphenyl)butan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-22(2,3)29-21(27)25-19(20(26)14-24-23)13-16-9-11-18(12-10-16)28-15-17-7-5-4-6-8-17/h4-12,14,19H,13,15H2,1-3H3,(H,25,27)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJFXSXAVBSADP-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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